molecular formula C11H16N5O5+ B8081541 CID 445404

CID 445404

Cat. No. B8081541
M. Wt: 298.28 g/mol
InChI Key: OGHAROSJZRTIOK-KQYNXXCUSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylguanosine (CID 445404) is a modified purine nucleoside. It is a methylated version of guanosine and when found in human urine, it may be a biomarker of some types of cancer . In RNAs, 7-methylguanosine has been used to study and examine the reaction evolving methylguanosine .


Molecular Structure Analysis

The molecular structure of 7-methylguanosine can be analyzed using techniques like Collision-Induced Dissociation (CID). CID is a powerful method for fragmenting ions and unraveling the intricate details of molecules .


Physical And Chemical Properties Analysis

7-Methylguanosine has a mass of 298.115 dalton and a chemical formula of C₁₁H₁₆N₅O₅⁺ . It is an organic cation and is part of the 7-methylguanosine metabolic process .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAROSJZRTIOK-KQYNXXCUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 445404

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